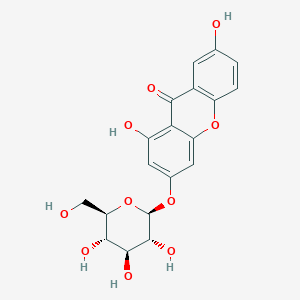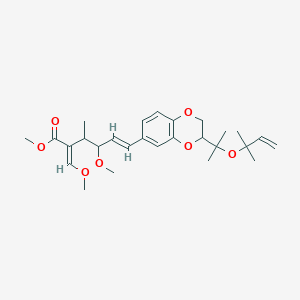
Oudemansin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oudemansin L is a natural product found in Favolaschia pustulosa with data available.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Oudemansin L and related compounds demonstrate notable antimicrobial activities. For example, compounds isolated from the mushroom Xerula sp., including oudemansins, showed antimalarial, antifungal, and antibacterial activities. These compounds exhibited low cytotoxicity against both cancerous and non-cancerous cells, highlighting their potential as antimicrobial agents (Sadorn et al., 2016).
Synthesis and Industrial Research
Research into the synthesis of this compound and related compounds has been driven by their potential industrial applications. The discovery of oudemansin A, possessing a -methoxyacrylate moiety, has attracted significant attention from industrial research groups. This interest stems from the potential of this compound and related compounds in creating new fungicides and related products (Kim et al., 2006).
Biological Control
This compound and similar compounds are also studied for their potential in biological control. For instance, the effects of various compounds on the life cycle development and fecundity of certain predatory mites, such as Amblyseius cucumeris, have been explored. This research is crucial for integrated pest management programs, especially in understanding the impact of these compounds on non-target arthropods and beneficial predators (Cheng et al., 2018).
Antimalarial Properties
Studies have highlighted the potent antimalarial properties of oudemansins and related compounds. Isolated compounds from basidiomycete fungi exhibited moderate to strong antimalarial activity with relatively low cytotoxicity. This suggests their potential use in developing new antimalarial drugs (Kornsakulkarn et al., 2020).
Propiedades
Fórmula molecular |
C27H38O7 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
methyl (E,2E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hex-5-enoate |
InChI |
InChI=1S/C27H38O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,18,21,24H,1,17H2,2-9H3/b13-11+,20-16+ |
Clave InChI |
FEXWXCMGNYKWHN-AWQCUNJJSA-N |
SMILES isomérico |
CC(C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)/C(=C\OC)/C(=O)OC |
SMILES canónico |
CC(C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Sinónimos |
oudemansin L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


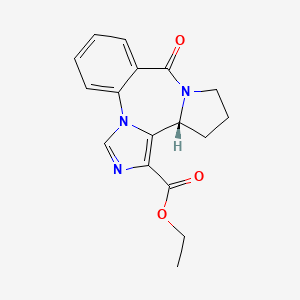
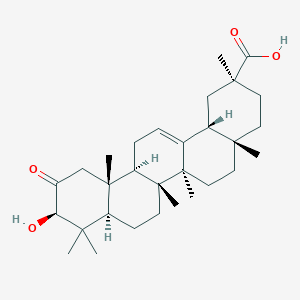
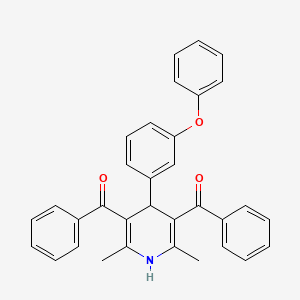
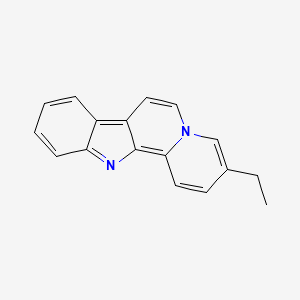
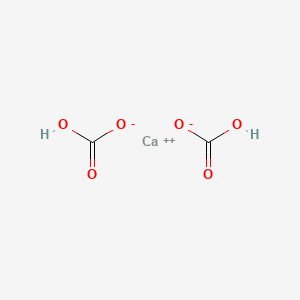
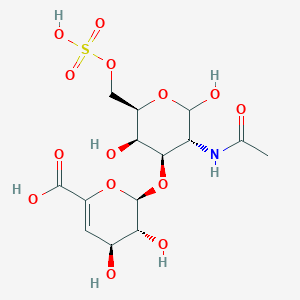
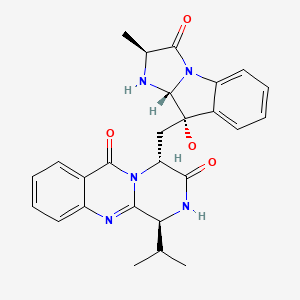
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)
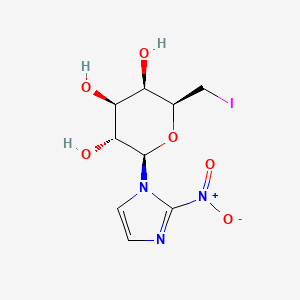
![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
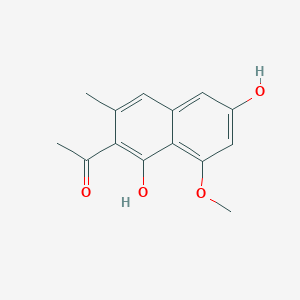
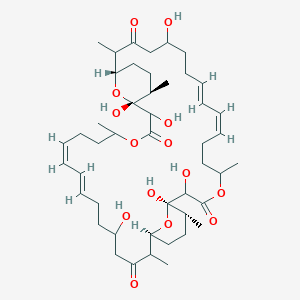
![(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylsulfinylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1247025.png)
